molecular formula C10H19NO3S B8181059 (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid

Cat. No.: B8181059
M. Wt: 233.33 g/mol
InChI Key: LKFAJBSAIXZFTJ-KUTMEBCESA-N
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Description

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butylsulfinyl group attached to the amino group and a double bond in the pent-4-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butylsulfinyl group. This is achieved by reacting the amino acid with tert-butylsulfinyl chloride in the presence of a base such as triethylamine.

    Formation of the double bond: The double bond in the pent-4-enoic acid chain is introduced through an elimination reaction. This can be achieved by treating the corresponding saturated compound with a strong base such as sodium hydride or potassium tert-butoxide.

    Chiral resolution: The chiral centers are resolved using chiral chromatography or enzymatic methods to obtain the desired (2S,3R) and (S) configurations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated chromatography systems, and high-throughput screening for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, to form epoxides or diols.

    Reduction: Reduction of the double bond can yield the corresponding saturated amino acid derivative.

    Substitution: The tert-butylsulfinyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Epoxides: Formed from oxidation of the double bond.

    Diols: Also formed from oxidation, particularly with OsO4.

    Saturated derivatives: Resulting from reduction of the double bond.

    Substituted derivatives: Formed from nucleophilic substitution of the tert-butylsulfinyl group.

Scientific Research Applications

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid has several applications in scientific research:

    Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds and as a ligand in asymmetric catalysis.

    Materials Science: Explored for its use in the development of novel materials with specific optical or electronic properties.

    Biology: Studied for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking substrate access. The tert-butylsulfinyl group can enhance binding affinity and selectivity by providing steric hindrance and electronic effects. In asymmetric catalysis, the compound can serve as a chiral ligand, inducing enantioselectivity in the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpentanoic acid: Lacks the double bond, resulting in different reactivity and applications.

    (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylbut-4-enoic acid: Has a shorter carbon chain, affecting its steric and electronic properties.

    (2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylhex-4-enoic acid: Has a longer carbon chain, influencing its solubility and interaction with other molecules.

Uniqueness

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid is unique due to its specific combination of chiral centers, the presence of a double bond, and the tert-butylsulfinyl protecting group. These features confer distinct reactivity and selectivity, making it valuable for specialized applications in synthesis and catalysis.

Properties

IUPAC Name

(2S,3R)-2-[[(S)-tert-butylsulfinyl]amino]-3-methylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-6-7(2)8(9(12)13)11-15(14)10(3,4)5/h6-8,11H,1H2,2-5H3,(H,12,13)/t7-,8+,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFAJBSAIXZFTJ-KUTMEBCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C(=O)O)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C)[C@@H](C(=O)O)N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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